6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

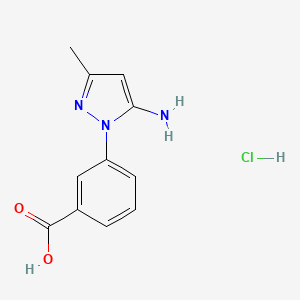

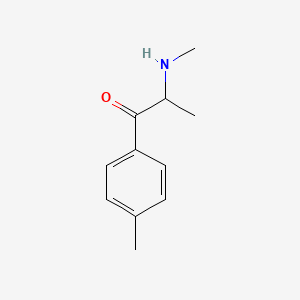

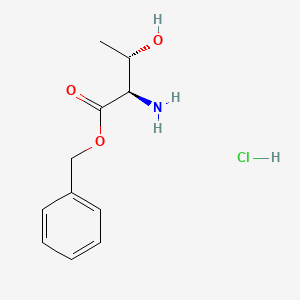

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a highly fluorescent guanosine analogue . It can be site-specifically inserted into oligonucleotides through a 3’,5’-phosphodiester linkage using an automated DNA synthesizer . It can be considered as a substitute for 2′-deoxyguanosine .

Synthesis Analysis

The syntheses of 6-methyl-8-(2-deoxy-ß-D-ribofuranosyl)isoxanthopterin and its protected 3′- O -phosphoramidite were achieved from 6-methyl-2-methylthio-8-(2-deoxy-3,5-di- O - p -toluoyl-ß-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione in several steps .Molecular Structure Analysis

The molecular formula of this compound is C12H15N5O5 . The InChI representation of the molecule is InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 .Chemical Reactions Analysis

The synthesis of this compound involves several steps starting from 6-methyl-2-methylthio-8-(2-deoxy-3,5-di- O - p -toluoyl-ß-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione .Physical and Chemical Properties Analysis

The molecular weight of this compound is 309.28 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass are 309.10731860 g/mol . The topological polar surface area is 150 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Oligonucleotide Application : One study focused on the synthesis of this compound and its protected 3′-O-phosphoramidite, noting its potential as a building block in oligonucleotide synthesis due to its high fluorescence. This suggests it could be a substitute for 2′-deoxyguanosine (Melguizo, Gottlieb, Charubala, & Pfleiderer, 1998).

Synthetic Approaches : Another study developed a general synthetic approach for various isoxanthopterin-nucleosides, demonstrating flexibility in chemical synthesis and the potential for creating diverse derivatives (Matysiak, Waldscheck, & Pfleiderer, 2004).

Use in Fluorescent Oligonucleotides : This compound's derivatives have been used in creating fluorescent oligonucleotides, altering duplex formation and serving as labels for enzyme reactions, which is significant in biotechnological applications (Charubala et al., 1997).

Application in Single-Molecule Detection : Research has shown the feasibility of using this compound in UV fluorescence fluctuation correlation spectroscopy (FCS) for studying DNA binding and dynamics, highlighting its potential in single-molecule studies (Sanabia, Goldner, Lacaze, & Hawkins, 2004).

Real-Time Assays for HIV-1 Integrase : This compound was used to develop a continuous assay for HIV-1 integrase 3'-processing reaction. Its substitution for guanosine does not inhibit integrase activity, indicating its utility in monitoring protein/DNA interactions (Hawkins, Pfleiderer, Mazumder, Pommier, & Balis, 1995).

Interaction with DNA : A study focused on its interaction with DNA, particularly how it binds to DNA in a specific manner and affects the synthesis of ribosomal RNA and DNA. This could explain its biological effects in various organisms (Lagowski & Forrest, 1967).

Eigenschaften

IUPAC Name |

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3H-pteridine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRZYRWHZVUTAV-RRKCRQDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

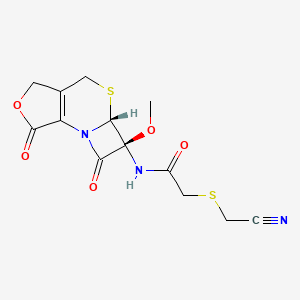

![(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B570752.png)

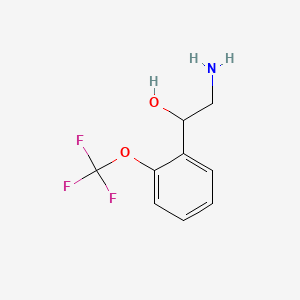

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)

![(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570758.png)

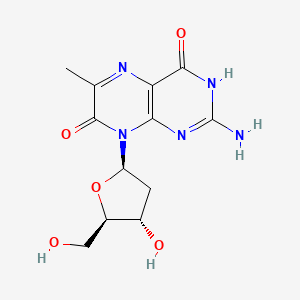

![(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B570761.png)